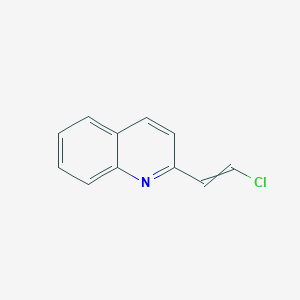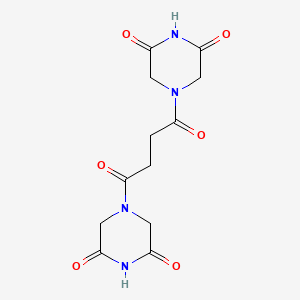
6-Butyl-5-chloro-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-5-chloro-3,4-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms. The compound is further substituted with a butyl group at the sixth position and a chlorine atom at the fifth position. Dihydropyrans are known for their versatility in organic synthesis and their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5-chloro-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-chloro-2-hexenal with butylmagnesium bromide followed by cyclization can yield the desired compound. Another approach involves the use of Grignard reagents and subsequent cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-5-chloro-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed
The major products formed from these reactions include various substituted pyrans, alcohols, and lactones. These products can be further utilized in the synthesis of more complex molecules and pharmaceuticals .
Scientific Research Applications
6-Butyl-5-chloro-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 6-Butyl-5-chloro-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The presence of the butyl and chlorine substituents can influence the reactivity and selectivity of the compound in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A parent compound with similar structural features but lacking the butyl and chlorine substituents.
Tetrahydropyran: A fully saturated analog of dihydropyran with different reactivity and applications.
2,3-Dihydro-4H-pyran: Another dihydropyran isomer with distinct chemical properties
Uniqueness
6-Butyl-5-chloro-3,4-dihydro-2H-pyran is unique due to the presence of the butyl and chlorine substituents, which impart specific chemical and physical properties. These substituents can enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
62676-70-4 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
6-butyl-5-chloro-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H15ClO/c1-2-3-6-9-8(10)5-4-7-11-9/h2-7H2,1H3 |
InChI Key |
MGDXKGFAELUXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine](/img/structure/B14526299.png)
![(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid](/img/structure/B14526303.png)

![2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14526319.png)

![2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14526334.png)


![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14526362.png)


![N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14526396.png)


